Cas no 1909324-66-8 (1-bromo-4-1-(4-nitrophenyl)ethoxybenzene)

1-bromo-4-1-(4-nitrophenyl)ethoxybenzene 化学的及び物理的性質
名前と識別子
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- Benzene, 1-bromo-4-[1-(4-nitrophenyl)ethoxy]-
- 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene
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- MDL: MFCD29034217
- インチ: 1S/C14H12BrNO3/c1-10(19-14-8-4-12(15)5-9-14)11-2-6-13(7-3-11)16(17)18/h2-10H,1H3
- InChIKey: VVHKDSIQFRKYAZ-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=CC=C(OC(C2=CC=C([N+]([O-])=O)C=C2)C)C=C1
1-bromo-4-1-(4-nitrophenyl)ethoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-227040-0.1g |
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |
1909324-66-8 | 95% | 0.1g |
$152.0 | 2024-06-20 | |
1PlusChem | 1P01ANSJ-1g |
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |
1909324-66-8 | 90% | 1g |
$715.00 | 2023-12-19 | |
1PlusChem | 1P01ANSJ-500mg |
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |
1909324-66-8 | 90% | 500mg |
$565.00 | 2023-12-19 | |
1PlusChem | 1P01ANSJ-10g |
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |
1909324-66-8 | 90% | 10g |
$2867.00 | 2023-12-19 | |
Enamine | EN300-227040-2.5g |
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |
1909324-66-8 | 95% | 2.5g |
$1034.0 | 2024-06-20 | |
Enamine | EN300-227040-1.0g |
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |
1909324-66-8 | 95% | 1.0g |
$528.0 | 2024-06-20 | |
Enamine | EN300-227040-1g |
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |
1909324-66-8 | 90% | 1g |
$528.0 | 2023-09-15 | |
Enamine | EN300-227040-10g |
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |
1909324-66-8 | 90% | 10g |
$2269.0 | 2023-09-15 | |
1PlusChem | 1P01ANSJ-50mg |
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |
1909324-66-8 | 90% | 50mg |
$182.00 | 2024-06-17 | |
1PlusChem | 1P01ANSJ-5g |
1-bromo-4-[1-(4-nitrophenyl)ethoxy]benzene |
1909324-66-8 | 90% | 5g |
$1953.00 | 2023-12-19 |
1-bromo-4-1-(4-nitrophenyl)ethoxybenzene 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
1-bromo-4-1-(4-nitrophenyl)ethoxybenzeneに関する追加情報
Introduction to 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene (CAS No. 1909324-66-8)
1-bromo-4-1-(4-nitrophenyl)ethoxybenzene, identified by its CAS number 1909324-66-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to a class of aromatic ethers characterized by a bromine substituent and an ethoxy group attached to a phenyl ring, which is further modified by a nitrophenyl moiety. The unique structural features of 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene make it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders.
The< strong>nitrophenyl group in the molecule introduces a region of high reactivity, enabling various functionalization strategies that are crucial for drug development. This reactivity has been leveraged in recent studies to explore the potential of 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene as a precursor for novel therapeutic agents. Researchers have been particularly interested in its ability to undergo selective reduction or coupling reactions, which can lead to the formation of more complex structures with enhanced pharmacological properties.
In the context of contemporary pharmaceutical research, the< strong>bromine substituent on the aromatic ring plays a critical role in modulating the metabolic pathways and binding affinities of derived compounds. The presence of this halogen atom allows for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds. These reactions are particularly valuable in constructing intricate molecular frameworks that mimic natural products and exhibit potent biological activities.
Recent advancements in computational chemistry have also highlighted the importance of 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene as a scaffold for drug discovery. Molecular modeling studies have demonstrated that this compound can serve as a versatile platform for designing molecules with optimized pharmacokinetic profiles. The< strong>ethoxybenzene core provides a stable aromatic backbone, while the nitrophenyl group introduces polar interactions that can enhance binding to biological targets. Such insights have guided the development of novel analogs with improved efficacy and reduced toxicity.
The< strong>CAS number 1909324-66-8 provides a unique identifier for this compound, facilitating its use in academic and industrial research settings. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene in their studies without ambiguity. The compound's structural complexity and reactivity profile have made it a subject of interest in synthetic organic chemistry, where it is often employed as a building block for more complex molecules.
In summary, 1-bromo-4-1-(4-nitrophenyl)ethoxybenzene represents a fascinating example of how structural modifications can influence biological activity and chemical reactivity. Its< strong>bromine,< strong>nitrophenyl, and< strong>ethoxybenzene components collectively contribute to its versatility as an intermediate in pharmaceutical synthesis. As research continues to uncover new applications for this compound, its significance in drug development is likely to grow further, making it an essential tool for chemists and biologists alike.
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